molecular formula C18H28N2O4S B3966830 4,4'-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine

4,4'-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine

Cat. No.: B3966830
M. Wt: 368.5 g/mol
InChI Key: AMIQBWPCIRTXGU-UHFFFAOYSA-N
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Description

4,4’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine is a chemical compound with the molecular formula C18H28N2O4S It is a morpholine derivative that contains a sulfonyl group attached to a propane-1,2-diyl bridge, which is further connected to two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine typically involves the reaction of 4-methylbenzenesulfonyl chloride with propane-1,2-diol, followed by the introduction of morpholine rings. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-methylbenzenesulfonyl chloride with propane-1,2-diol in the presence of a base to form the intermediate compound.

    Step 2: Introduction of morpholine rings to the intermediate compound under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

4,4’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine rings can interact with hydrophobic pockets in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]oxy}-2-butynyl 4-methylbenzenesulfonate
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

4,4’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine is unique due to its specific structural features, including the presence of both sulfonyl and morpholine groups. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to interact with biological targets through multiple functional groups makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

4-[3-(4-methylphenyl)sulfonyl-2-morpholin-4-ylpropyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-16-2-4-18(5-3-16)25(21,22)15-17(20-8-12-24-13-9-20)14-19-6-10-23-11-7-19/h2-5,17H,6-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIQBWPCIRTXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dimorpholine
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